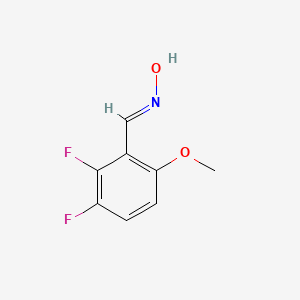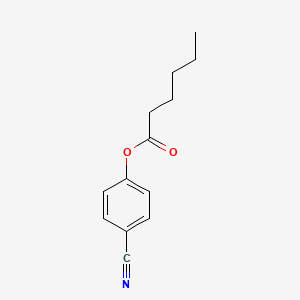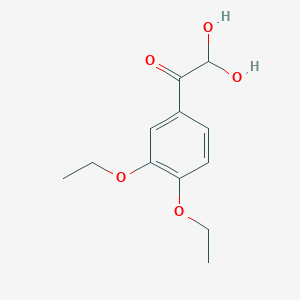
3-Amino-5-chloro-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are effective.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Amines or alcohols.
Applications De Recherche Scientifique
3-Amino-5-chloro-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, chloro, and fluoro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-fluorobenzoic acid: Similar structure but with different substitution pattern.
2-Amino-4-chlorobenzoic acid: Contains amino and chloro groups but lacks the fluoro substituent.
3-Fluorobenzoic acid: Lacks the amino and chloro groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-5-chloro-4-fluorobenzoic acid is unique due to the specific combination of amino, chloro, and fluoro substituents, which confer distinct chemical and biological properties. This unique substitution pattern allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
3-amino-5-chloro-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
Clé InChI |
OAQYQNITAJIDJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)





![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)



![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
